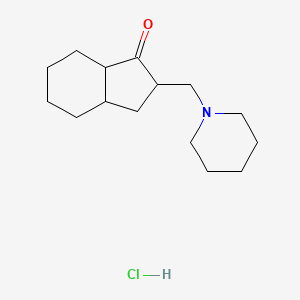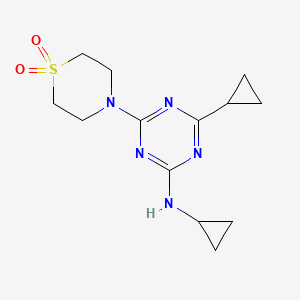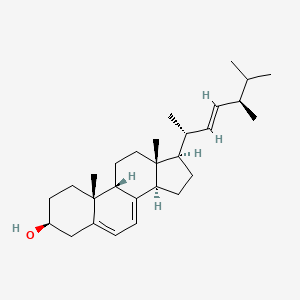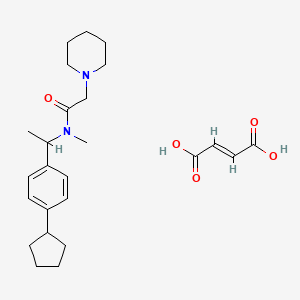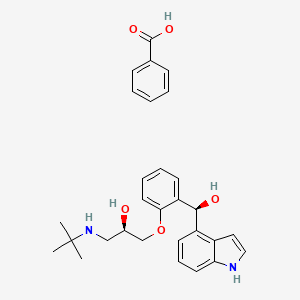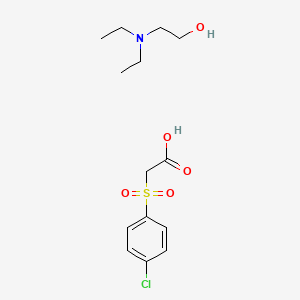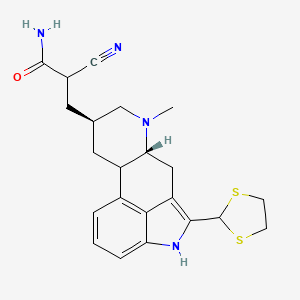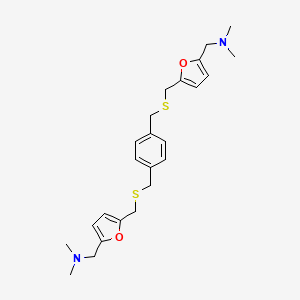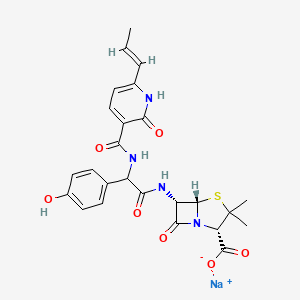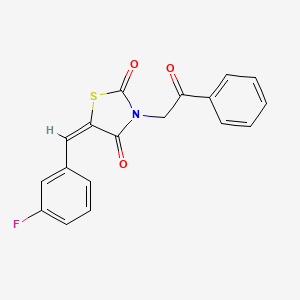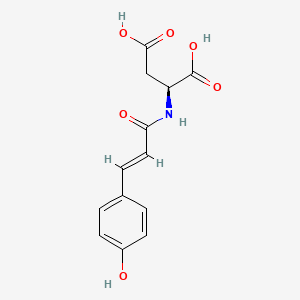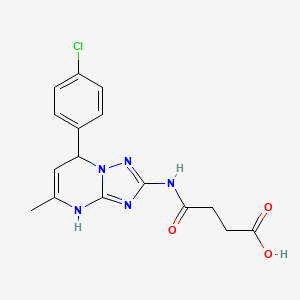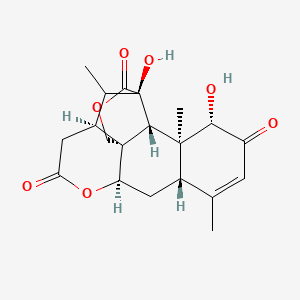
Shinjudilactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Ailanthus altissima, commonly known as “Chunpi” or “Cortex Ailanthi,” belongs to the Simaroubaceae family. Traditionally, it has been used in Chinese medicine for its astringent, antidiarrheic, and hemostatic properties .
Shinjudilactone: is a new bitter principle isolated from the root bark of Swingle.
准备方法
- The synthetic routes and reaction conditions for Shinjudilactone are not widely documented. its isolation from the root bark of Ailanthus altissima involves extraction and purification processes.
- Industrial production methods are not well-established due to its limited availability and recent discovery.
化学反应分析
- Shinjudilactone likely undergoes various reactions, although specific details remain scarce.
- Common reagents and conditions for its transformations are not extensively studied.
- Major products resulting from these reactions are yet to be fully characterized.
科学研究应用
Chemistry: Researchers are interested in Shinjudilactone’s unique structure and potential synthetic applications.
Biology: Its biological activities, such as antimicrobial or antitumor effects, warrant investigation.
Medicine: this compound’s medicinal properties, especially its impact on gastrointestinal health, deserve further exploration.
Industry: Although not widely utilized, its potential as a natural product with bitter taste properties could find applications in food or pharmaceutical industries.
作用机制
- The exact mechanism by which Shinjudilactone exerts its effects remains unknown.
- Molecular targets and pathways involved require further research.
相似化合物的比较
- Shinjudilactone’s uniqueness lies in its novel 13 [12→11α]abeo-picrasane skeleton.
- Similar compounds within the same class (quassinoids) include shinjulactone C and other quassinoids from Ailanthus altissima .
属性
CAS 编号 |
80180-30-9 |
|---|---|
分子式 |
C20H24O7 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
(1S,5R,7S,11R,13S,17S,18S,19R)-5,17-dihydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.05,19.013,18]nonadec-14-ene-4,9,16-trione |
InChI |
InChI=1S/C20H24O7/c1-8-4-12(21)15(23)18(3)10(8)5-13-19-7-26-17(24)20(25,16(18)19)9(2)11(19)6-14(22)27-13/h4,9-11,13,15-16,23,25H,5-7H2,1-3H3/t9?,10-,11-,13+,15+,16+,18+,19+,20+/m0/s1 |
InChI 键 |
XCAPDGKSNAMUQC-SUQAYODVSA-N |
手性 SMILES |
CC1[C@@H]2CC(=O)O[C@H]3[C@@]24COC(=O)[C@@]1([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O |
规范 SMILES |
CC1C2CC(=O)OC3C24COC(=O)C1(C4C5(C(C3)C(=CC(=O)C5O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


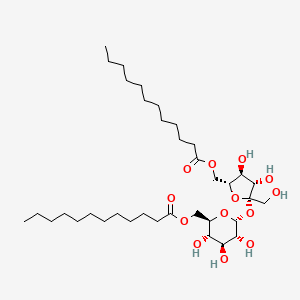
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
